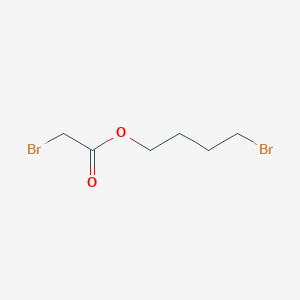

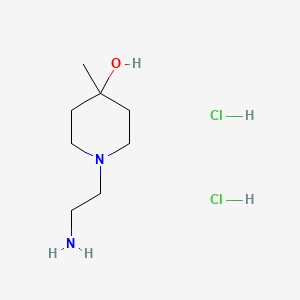

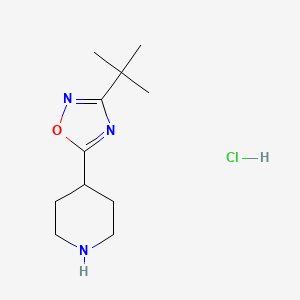

![molecular formula C8H14O5 B2432245 2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid CAS No. 1824131-47-6](/img/structure/B2432245.png)

2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis pathway for (2S)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid involves the conversion of a starting material to an intermediate, which is then further reacted to form the final product. The starting materials include 2-methylpropan-2-ol, 2-bromoacetic acid, Sodium hydroxide, Sodium borohydride, Sodium cyanoborohydride, Sodium hydride, Methyl iodide, Ethyl acetate, Methanol, and Acetic acid. The reaction steps involve various conversions and reductions, leading to the formation of the final product.Molecular Structure Analysis

The molecular weight of (2S)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is 190.195. The InChI Key is ZNNDGDKLQUKDGI-YFKPBYRVSA-N.Chemical Reactions Analysis

(2S)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid acts as an alternative energy source for the brain during periods of fasting or low carbohydrate intake. It can cross the blood-brain barrier and is metabolized by the brain to produce energy.Physical And Chemical Properties Analysis

The molecular formula of (2S)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is C12H16O4 . The EC Number is 402-670-3 and the CAS number is 106797-53-9 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Compound Investigation

Nitrogenous Compounds from Deep Sea Fungus : Research by Luo, Zhou, and Liu (2018) isolated compounds including derivatives of 2,4-dioxobutanoic acid from the deep sea fungus Leptosphaeria sp. These compounds were evaluated for cytotoxic and antiviral activities, indicating a potential application in medicinal chemistry (Luo, Zhou, & Liu, 2018).

Synthesis of Analog Compounds : Kuchař et al. (1995) synthesized analogs of 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, demonstrating the chemical versatility of such compounds in pharmaceutical research (Kuchař et al., 1995).

Biological and Pharmacological Applications

Fluorescent Probe for Alzheimer’s Disease : A novel fluorescent probe for β-amyloids, based on 4-oxobutanoic acid derivatives, was developed by Fa et al. (2015). This probe showed high binding affinities, illustrating the compound's application in molecular diagnosis of Alzheimer's disease (Fa et al., 2015).

Inhibitors of Glycolic Acid Oxidase : Williams et al. (1983) explored 4-substituted 2,4-dioxobutanoic acids as inhibitors of glycolic acid oxidase, suggesting potential therapeutic applications in metabolic disorders (Williams et al., 1983).

Apoptosis in Lymphoid Cells : Quash et al. (1995) discovered that 4-methylthio-2-oxobutanoic acid, a derivative of 4-oxobutanoic acid, induces apoptosis in lymphoid cells, highlighting a potential role in cancer research and therapy (Quash et al., 1995).

Antioxidant Properties : Stanchev et al. (2009) investigated the antioxidant properties of 4-hydroxycoumarin derivatives, including 3-oxobutanoate, demonstrating their potential in developing antioxidative agents (Stanchev et al., 2009).

Microbial Oxidation and Enantiomer Formation : Research by Ohta and Tetsukawa (1979) and Bernardi, Cardillo, and Ghiringhelli (1984) on microbial oxidation of related compounds provides insight into the use of these compounds in stereoselective synthesis (Ohta & Tetsukawa, 1979) (Bernardi, Cardillo, & Ghiringhelli, 1984).

Material Science and Spectroscopy

Spectroscopic and Structural Analysis : Studies like those by Raju et al. (2015) provide detailed spectroscopic and structural analyses of oxobutanoic acid derivatives, contributing to the understanding of their physical and chemical properties (Raju et al., 2015).

Photolysis Research : The photolysis of methyl 2-chloro-3-oxobutanoate, as investigated by Enev et al. (1987), provides insights into the reactivity of 4-oxobutanoic acid derivatives under light exposure, relevant in photochemistry (Enev et al., 1987).

Mecanismo De Acción

(2S)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid acts as an alternative energy source for the brain during periods of fasting or low carbohydrate intake. It can cross the blood-brain barrier and is metabolized by the brain to produce energy. It also has anti-inflammatory and antioxidant properties, which can protect the brain from damage.

Propiedades

IUPAC Name |

2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5,9H,4H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNDGDKLQUKDGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

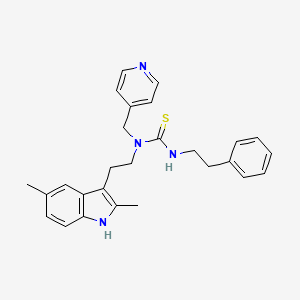

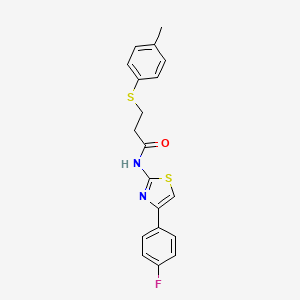

![N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2432163.png)

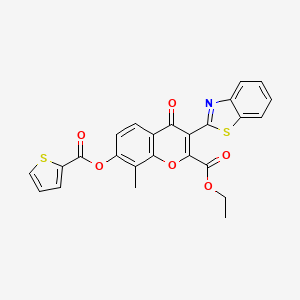

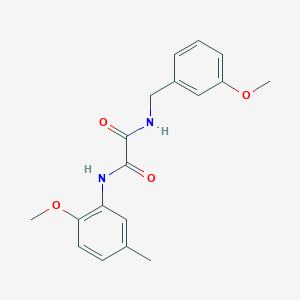

![7-(morpholine-4-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2432166.png)

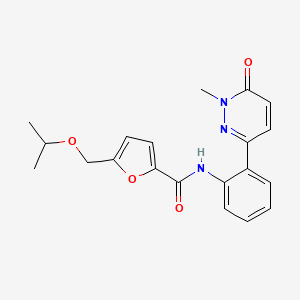

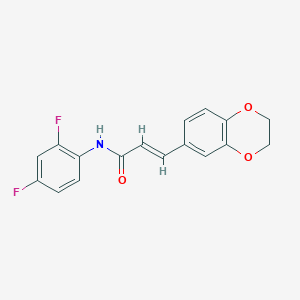

![ethyl 3-carbamoyl-2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2432169.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrimidine-4-carboxylic acid](/img/structure/B2432175.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2432179.png)